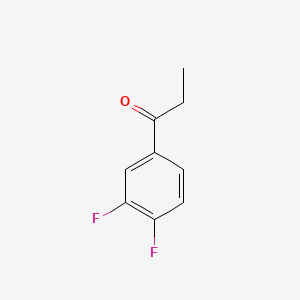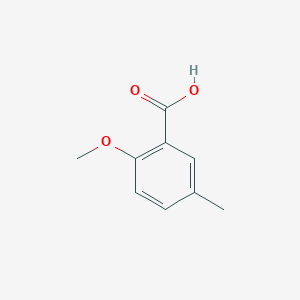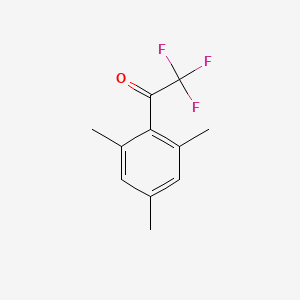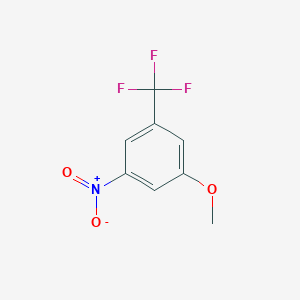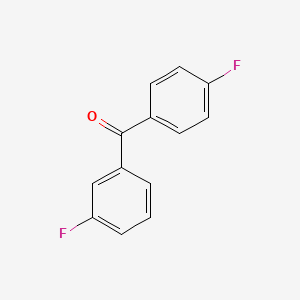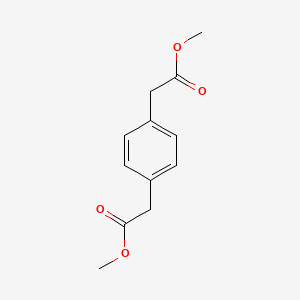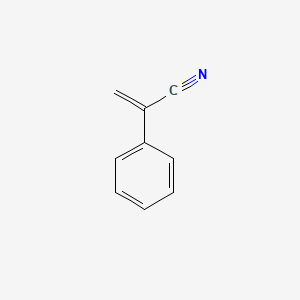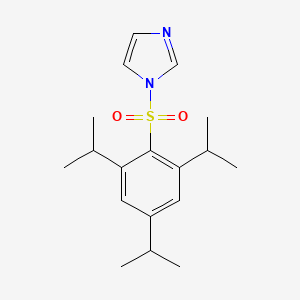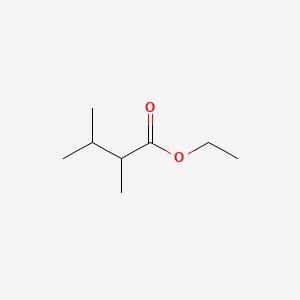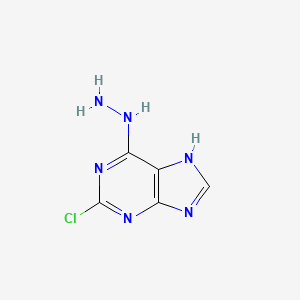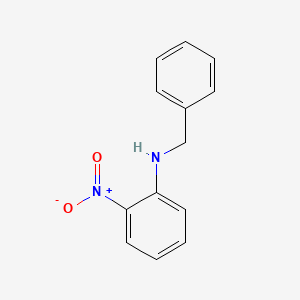
N-苯基哌啶-4-甲酰胺
描述
N-phenylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
The exact mass of the compound N-phenylpiperidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-phenylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-phenylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
酶抑制和抗癌潜力
N-苯基哌啶-4-甲酰胺衍生物已被确认为药学领域的重要物质,特别是在酶抑制和抗癌研究中。例如,取代的苯并咪唑甲酰胺衍生物已被开发为有效的聚(ADP-核糖)聚合酶 (PARP) 抑制剂,对 PARP 酶表现出高活性,在纳摩尔范围内表现出细胞活性。这些化合物,包括 N-苯基哌啶-4-甲酰胺衍生物,在穿越血脑屏障和对黑色素瘤和乳腺癌模型的疗效方面显示出有希望的结果,表明它们作为有效抗癌剂的潜力 (Penning 等人,2010)。
新型受体拮抗剂的开发
N-苯基哌啶-4-甲酰胺衍生物因其作为新型受体拮抗剂的作用而受到探索。特别是,它们作为神经营肽-1 受体拮抗剂的使用已被研究,在某些生物测定中显示出高代谢稳定性和功效 (Shirai 等人,2012)。这些发现表明这些衍生物在治疗由这些受体介导的各种疾病中具有治疗潜力。
驱虫剂研究
在驱虫剂方面,N-苯基哌啶-4-甲酰胺衍生物的研究也引起了关注。专注于蚊子气味受体的研究发现,包括酰基哌啶和甲酰胺在内的新型驱虫剂可以有效抑制蚊子受体中的气味诱发的电流,表明这些衍生物可能比 DEET 等传统驱虫剂更有效 (Grant 等人,2020)。
合成与生物评价
N-苯基哌啶-4-甲酰胺衍生物的合成和生物评价也是一个研究课题,研究重点是它们通过细胞融合抑制活性治疗 HIV 的潜力 (Weng 等人,2011)。这些进展突出了 N-苯基哌啶-4-甲酰胺衍生物在各个治疗领域的用途。
安全和危害
未来方向
Piperidine derivatives, including “N-phenylpiperidine-4-carboxamide”, continue to be a significant area of research in the field of drug discovery . They are being explored for their potential in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
作用机制
Target of Action
N-phenylpiperidine-4-carboxamide is a derivative of piperidine, a heterocyclic system that is a cornerstone in the production of drugs Piperidine derivatives are known to have a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
It has been suggested that the presence of certain groups on the piperidine ring, such as halogen, carboxyl, nitro, or methyl groups, can increase the cytotoxicity of the piperidine derivatives . This suggests that N-phenylpiperidine-4-carboxamide may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It has been suggested that n-phenylpiperidine-4-carboxamide and other piperidine derivatives may have cytotoxic effects, particularly in the context of cancer cells .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
生化分析
Biochemical Properties
N-phenylpiperidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key enzymes that N-phenylpiperidine-4-carboxamide interacts with is DNA gyrase. This interaction leads to the inhibition of DNA gyrase activity, which is crucial for DNA replication and transcription . Additionally, N-phenylpiperidine-4-carboxamide has been shown to induce DNA damage, similar to fluoroquinolones, by causing DNA gyrase-mediated DNA breaks .
Cellular Effects
N-phenylpiperidine-4-carboxamide affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce DNA damage in bacterial cells, leading to the activation of the recA promoter . This activation is a response to DNA damage and is part of the bacterial SOS response, which aims to repair damaged DNA and maintain cellular integrity.
Molecular Mechanism
The molecular mechanism of action of N-phenylpiperidine-4-carboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to DNA gyrase, inhibiting its activity and causing DNA breaks . This inhibition disrupts DNA replication and transcription, leading to cellular stress and activation of DNA repair pathways. Additionally, N-phenylpiperidine-4-carboxamide may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-phenylpiperidine-4-carboxamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-phenylpiperidine-4-carboxamide can induce DNA damage and activate DNA repair pathways over extended periods . The compound’s stability and potential degradation products need to be carefully monitored to ensure consistent experimental results.
属性
IUPAC Name |
N-phenylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQIYQXGTBXWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73415-85-7 | |
| Record name | N-Phenyl-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73415-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-PHENYL-4-PIPERIDINECARBOXAMIDE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
